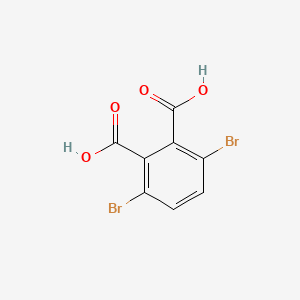![molecular formula C9H10O3S B12949638 Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)
Methanol, 1-[(3-ethenylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, 1-[(3-ethenylphenyl)sulfonyl]- typically involves the reaction of methanol with a sulfonyl chloride derivative under basic conditions. The process may include the use of mild oxidants such as iodosobenzene (PhIO) or 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes that enable efficient and scalable synthesis. For example, the use of metal and photocatalytic methods for the functionalization of C–S bonds in sulfones has been explored to enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methanol, 1-[(3-ethenylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidants like hydrogen peroxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and strong acids for substitution reactions. The reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanol, 1-[(3-ethenylphenyl)sulfonyl]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methanol, 1-[(3-ethenylphenyl)sulfonyl]- involves its ability to participate in nucleophilic substitution and oxidation reactions. The compound can form sulfonylium cation intermediates, which facilitate various chemical transformations . These intermediates interact with molecular targets and pathways, leading to the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanol, 1-[(3-ethenylphenyl)sulfonyl]- include:
Uniqueness
Methanol, 1-[(3-ethenylphenyl)sulfonyl]- is unique due to its specific structure, which allows for versatile reactivity in both oxidation and substitution reactions. Its ability to form stable intermediates and participate in various catalytic processes sets it apart from other sulfone derivatives .
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(3-ethenylphenyl)sulfonylmethanol |
InChI |
InChI=1S/C9H10O3S/c1-2-8-4-3-5-9(6-8)13(11,12)7-10/h2-6,10H,1,7H2 |
InChI Key |
DVJZYYMWQLXTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)S(=O)(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)

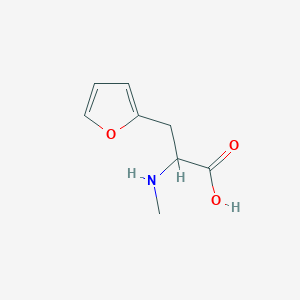

![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)
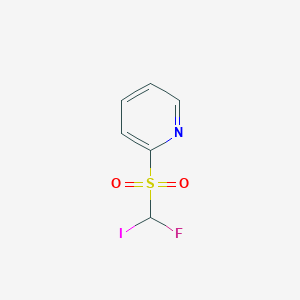
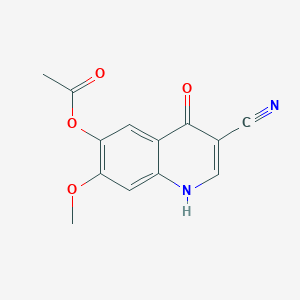
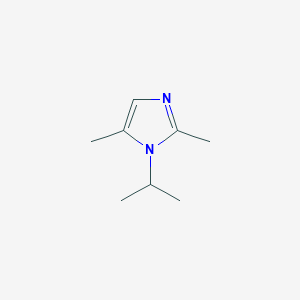
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
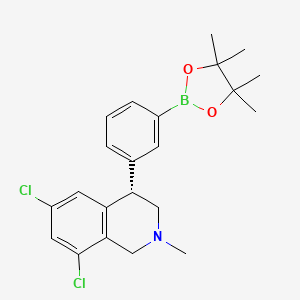
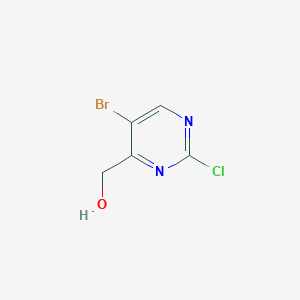
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
